

Application Notes and Protocols for GSK2879552 in Chromatin Immunoprecipitation (ChIP) Assays

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Compound of Interest

Compound Name: GSK2879552

Cat. No.: B607812

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These application notes provide a detailed protocol for utilizing **GSK2879552**, a potent and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), in chromatin immunoprecipitation (ChIP) assays. The following sections detail the mechanism of action, experimental protocols, and necessary reagents for investigating the impact of **GSK2879552** on histone methylation and protein-DNA interactions.

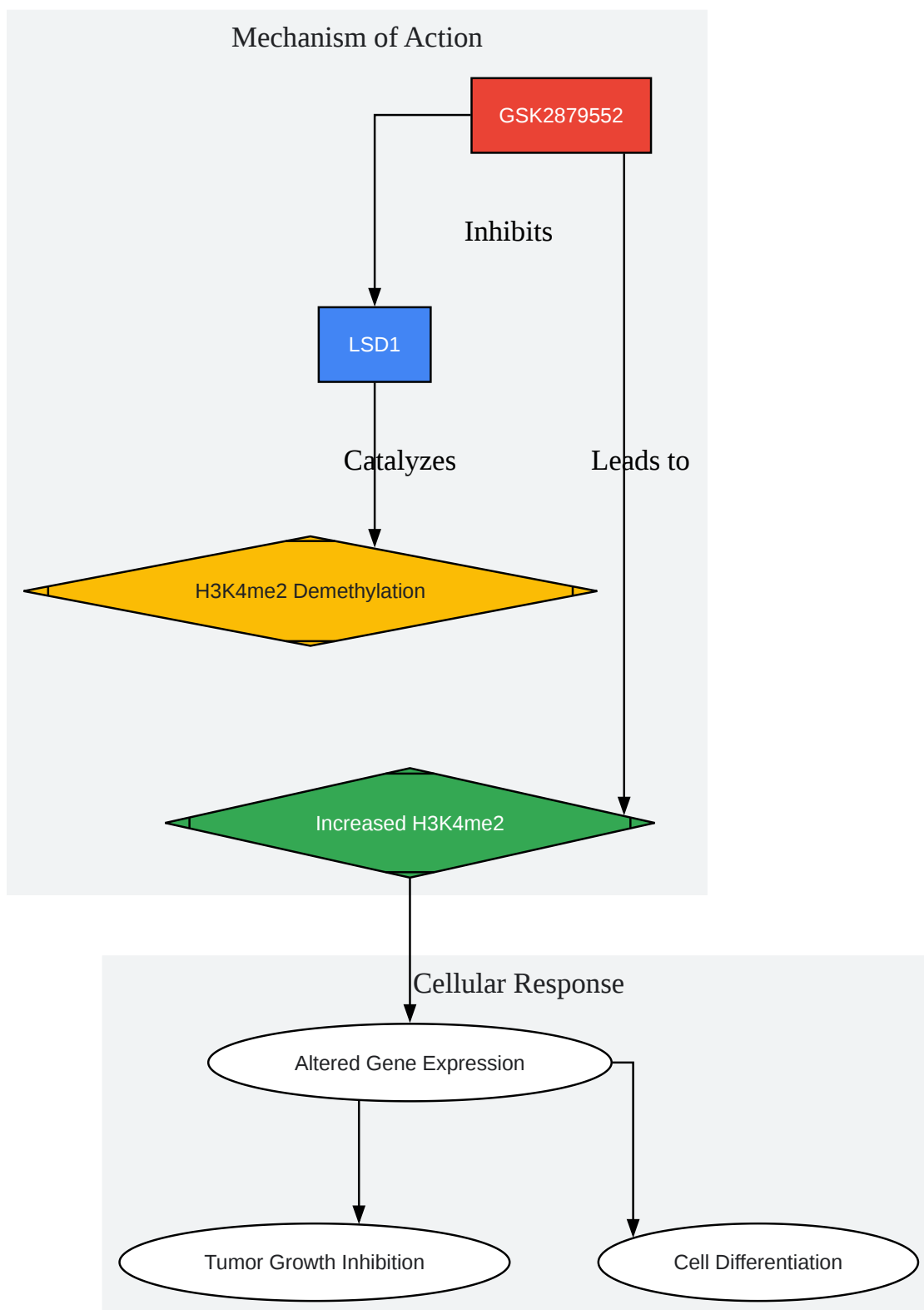
Introduction

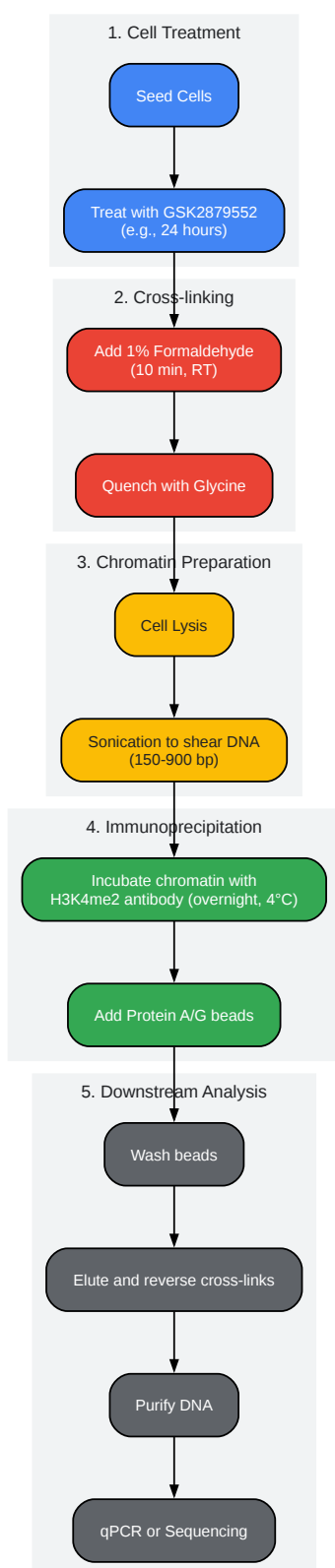
GSK2879552 is a selective, orally bioavailable, and irreversible inhibitor of LSD1 (also known as KDM1A).[1][2][3] LSD1 is a histone demethylase that specifically removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and mono- and di-methylated lysine 9 of histone H3 (H3K9me1/2), leading to the suppression of target gene expression.[4][5] By inhibiting LSD1, **GSK2879552** enhances H3K4 methylation, which in turn can lead to the increased expression of tumor-suppressor genes.[6] This mechanism underscores its potential as an antineoplastic agent, particularly in cancers where LSD1 is overexpressed, such as small cell lung cancer (SCLC) and acute myeloid leukemia (AML).[1][4][5]

ChIP assays are a powerful tool to study the in vivo interactions of proteins with DNA. When used in conjunction with **GSK2879552**, ChIP can elucidate the specific genomic loci where LSD1 inhibition alters histone methylation patterns, providing insights into the downstream effects on gene regulation.

Mechanism of Action of **GSK2879552** in the Context of Chromatin Modification

GSK2879552 irreversibly inactivates LSD1, preventing the demethylation of its histone substrates. This leads to an accumulation of H3K4me1/2 at specific genomic regions, which is a hallmark of active or poised enhancers and promoters. The resulting alterations in the chromatin landscape can modulate gene expression, inducing cell differentiation and inhibiting proliferation in cancer cells.[\[2\]](#)[\[4\]](#)





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